Patent

US09107898B2

Procedure details

5.4 g (0.02 mol) of the 11-(3-chloropropylidene)-6,11-dihydrodibenzo-[b,e]-oxepine, prepared according to (c) above, in 20 mL tetrahydrofuran and 5.5 g (0.12 mol) dimethylamine in 20 mL ethanol is heated together for 3 hours using a glass autoclave and a temperature of 95-100° C. (boiling water bath). Water and 6 N hydrochloric acid are added to the contents of the autoclave and the mixture is extracted with ether. The separated, aqueous-acid components are then made alkaline with dilute caustic soda solution, and the oil thereby separated is taken up in ether. The ether residue, after distillation in a high vacuum, produces 4.1 g (73.5% of theory) of 11-(3-dimethylamino-propylidene)-6,11-dihydrodibenzo-[b,e]-oxepine, having a B.P.0.1 147-150° C. The melting point of the hydrochloride is 182-184° C. (recrystallized from isopropanol).

Name

11-(3-chloropropylidene)-6,11-dihydrodibenzo-[b,e]-oxepine

Quantity

5.4 g

Type

reactant

Reaction Step One

[Compound]

Name

( c )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

11-(3-dimethylamino-propylidene)-6,11-dihydrodibenzo-[b,e]-oxepine

Yield

73.5%

Identifiers

|

REACTION_CXSMILES

|

Cl[CH2:2][CH2:3][CH:4]=[C:5]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[CH2:9][O:8][C:7]2[CH:16]=[CH:17][CH:18]=[CH:19][C:6]1=2.[CH3:20][NH:21][CH3:22].O.Cl>O1CCCC1.C(O)C>[CH3:20][N:21]([CH3:22])[CH2:2][CH2:3][CH:4]=[C:5]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[CH2:9][O:8][C:7]2[CH:16]=[CH:17][CH:18]=[CH:19][C:6]1=2

|

Inputs

Step One

|

Name

|

11-(3-chloropropylidene)-6,11-dihydrodibenzo-[b,e]-oxepine

|

|

Quantity

|

5.4 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCCC=C1C2=C(OCC3=C1C=CC=C3)C=CC=C2

|

Step Two

[Compound]

|

Name

|

( c )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

5.5 g

|

|

Type

|

reactant

|

|

Smiles

|

CNC

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the mixture is extracted with ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the oil thereby separated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The ether residue, after distillation in a high vacuum

|

Outcomes

Product

|

Name

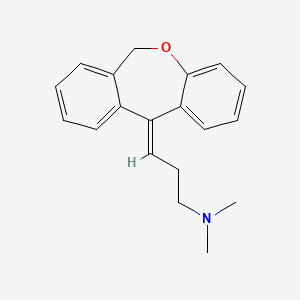

|

11-(3-dimethylamino-propylidene)-6,11-dihydrodibenzo-[b,e]-oxepine

|

|

Type

|

product

|

|

Smiles

|

CN(CCC=C1C2=C(OCC3=C1C=CC=C3)C=CC=C2)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4.1 g | |

| YIELD: PERCENTYIELD | 73.5% | |

| YIELD: CALCULATEDPERCENTYIELD | 73.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09107898B2

Procedure details

5.4 g (0.02 mol) of the 11-(3-chloropropylidene)-6,11-dihydrodibenzo-[b,e]-oxepine, prepared according to (c) above, in 20 mL tetrahydrofuran and 5.5 g (0.12 mol) dimethylamine in 20 mL ethanol is heated together for 3 hours using a glass autoclave and a temperature of 95-100° C. (boiling water bath). Water and 6 N hydrochloric acid are added to the contents of the autoclave and the mixture is extracted with ether. The separated, aqueous-acid components are then made alkaline with dilute caustic soda solution, and the oil thereby separated is taken up in ether. The ether residue, after distillation in a high vacuum, produces 4.1 g (73.5% of theory) of 11-(3-dimethylamino-propylidene)-6,11-dihydrodibenzo-[b,e]-oxepine, having a B.P.0.1 147-150° C. The melting point of the hydrochloride is 182-184° C. (recrystallized from isopropanol).

Name

11-(3-chloropropylidene)-6,11-dihydrodibenzo-[b,e]-oxepine

Quantity

5.4 g

Type

reactant

Reaction Step One

[Compound]

Name

( c )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

11-(3-dimethylamino-propylidene)-6,11-dihydrodibenzo-[b,e]-oxepine

Yield

73.5%

Identifiers

|

REACTION_CXSMILES

|

Cl[CH2:2][CH2:3][CH:4]=[C:5]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[CH2:9][O:8][C:7]2[CH:16]=[CH:17][CH:18]=[CH:19][C:6]1=2.[CH3:20][NH:21][CH3:22].O.Cl>O1CCCC1.C(O)C>[CH3:20][N:21]([CH3:22])[CH2:2][CH2:3][CH:4]=[C:5]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[CH2:9][O:8][C:7]2[CH:16]=[CH:17][CH:18]=[CH:19][C:6]1=2

|

Inputs

Step One

|

Name

|

11-(3-chloropropylidene)-6,11-dihydrodibenzo-[b,e]-oxepine

|

|

Quantity

|

5.4 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCCC=C1C2=C(OCC3=C1C=CC=C3)C=CC=C2

|

Step Two

[Compound]

|

Name

|

( c )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

5.5 g

|

|

Type

|

reactant

|

|

Smiles

|

CNC

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the mixture is extracted with ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the oil thereby separated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The ether residue, after distillation in a high vacuum

|

Outcomes

Product

|

Name

|

11-(3-dimethylamino-propylidene)-6,11-dihydrodibenzo-[b,e]-oxepine

|

|

Type

|

product

|

|

Smiles

|

CN(CCC=C1C2=C(OCC3=C1C=CC=C3)C=CC=C2)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4.1 g | |

| YIELD: PERCENTYIELD | 73.5% | |

| YIELD: CALCULATEDPERCENTYIELD | 73.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |